2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a sulfanyl-linked acetohydrazide moiety and substituents including bis(4-methoxyphenyl) on the triazole ring and a 4-hydroxyphenyl ethylidene group. Its synthesis likely follows a multi-step pathway involving hydrazide intermediates and cyclization reactions, as observed in analogous triazole derivatives (e.g., condensation of hydrazides with carbonyl compounds under acidic or basic conditions) .
Properties
Molecular Formula |
C26H25N5O4S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5O4S/c1-17(18-4-10-21(32)11-5-18)27-28-24(33)16-36-26-30-29-25(19-6-12-22(34-2)13-7-19)31(26)20-8-14-23(35-3)15-9-20/h4-15,32H,16H2,1-3H3,(H,28,33)/b27-17+ |
InChI Key |
QHLWGBPLYHOFQU-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)O |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.
Hydrazide Formation: The final step involves the condensation of the triazole-thioether intermediate with an aldehyde or ketone to form the hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole and methoxyphenyl derivatives.
Scientific Research Applications
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biological processes.
Industrial Applications: It may be used in the synthesis of polymers or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (target compound, ) and hydroxyl (target compound, ) groups donate electrons, stabilizing the triazole core and enhancing solubility in polar solvents.
- Steric Effects: Bulky substituents like diphenyl () or toluidinomethyl () may hinder molecular packing, affecting crystallinity and biological target accessibility.
- Tautomerism : Triazole-thione/thiol tautomerism is common (e.g., compounds in ), but the target compound’s 4-hydroxyphenyl ethylidene group likely stabilizes the thione form, as seen in analogous systems .
Physicochemical Properties
- Solubility : The target compound’s hydroxyl and methoxy groups improve aqueous solubility compared to nitro- or methyl-substituted analogs (e.g., ).
- Thermal Stability : Triazole derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points due to stronger intermolecular interactions, while bulky substituents (e.g., diphenyl in ) may lower melting points by disrupting crystal packing.
Biological Activity
The compound 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[1-(4-hydroxyphenyl)ethylidene]acetohydrazide belongs to the class of triazole derivatives and has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 542.4 g/mol . The structural components include:
- Triazole ring : Contributes to the compound's biological activity.
- Methoxyphenyl groups : Enhance lipophilicity and biological interactions.
- Sulfanyl group : Implicated in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in key metabolic pathways, leading to its observed effects. For example, triazole derivatives are known to interfere with fungal sterol synthesis by inhibiting cytochrome P450 enzymes, which is a mechanism that can be relevant in antimicrobial activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of this compound against various pathogens:
- Bacterial Inhibition : Research indicates that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study using the agar disc-diffusion method demonstrated inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
| Pathogen | Inhibition Zone (mm) | Concentration (mM) |
|---|---|---|
| Staphylococcus aureus | 15 | 1 |
| Escherichia coli | 12 | 1 |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer) revealed that it exhibits cytotoxic effects with IC50 values ranging from 27.3 μM to 43.4 μM .
| Cell Line | IC50 Value (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 43.4 |
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent .
Case Studies
- Antibacterial Efficacy Study :
- Cytotoxicity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
